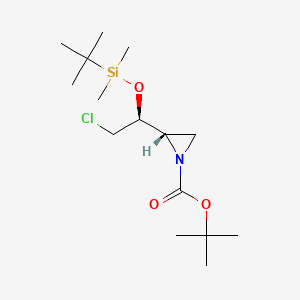

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine (NTBC) is an organosilicon compound used in a variety of laboratory experiments, including synthesis, biochemical and physiological research. It serves as a useful reagent in the synthesis of various organic compounds, and has been studied for its potential therapeutic applications. This article will provide an overview of NTBC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

Scientific Research Applications

Scientific Research Applications of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

The compound N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine, a specialized aziridine derivative, is part of a broader class of aziridine alkaloids and related compounds known for their potential therapeutic applications. Aziridine alkaloids, for instance, have been identified in both terrestrial and marine species and are known for their broad range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects. These compounds serve as important sources for drug prototypes and leads in drug discovery, highlighting the significance of aziridine derivatives in medicinal chemistry and pharmacology (Ismail, Levitsky, & Dembitsky, 2009).

Antitumor Applications

Aziridine-containing compounds, like the one , are especially noted for their antitumor properties. For example, mitomycin C, which features an aziridine ring, is critical for its antitumor activity. It's known for DNA cross-linking and tumor inhibition, highlighting the therapeutic potential of aziridine derivatives in cancer treatment (Crooke & Bradner, 1976).

Photocatalytic and Environmental Applications

Beyond pharmacological uses, aziridine derivatives and related compounds find applications in environmental and material sciences. For instance, certain photocatalysts based on bismuth oxychloride (BiOCl) modifications demonstrate enhanced photocatalytic performance for environmental cleanup and solar energy utilization. These modifications can involve the introduction of functional groups or the creation of heterojunctions to improve light absorption and catalytic efficiency, potentially including aziridine-based compounds for advanced environmental applications (Ni et al., 2016).

properties

IUPAC Name |

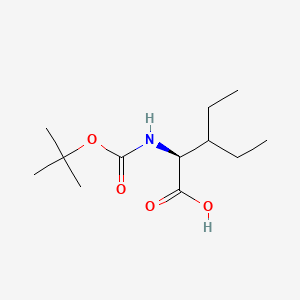

tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCBNZGNJSFHIJ-KJJPGHAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747198 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

326480-01-7 |

Source

|

| Record name | tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

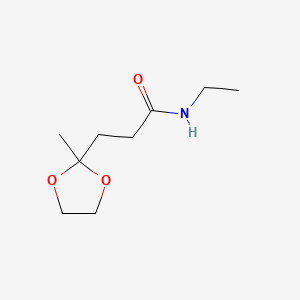

![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)

![Ethyl 2-acetamido-2-ethoxycarbonyl-3-[3-(ethoxycarbonylmethoxy)-5-methylisoxazol-4-YL]propanoate](/img/structure/B562055.png)